N-Methyl Zonisamide

Beschreibung

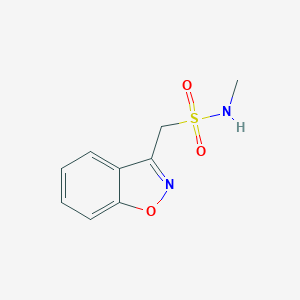

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCNEUQVNHBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500736 |

Source

|

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68292-02-4 |

Source

|

| Record name | N-Methyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Qualification of N-Methyl Zonisamide as a Pharmaceutical Reference Standard

Foreword: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all active pharmaceutical ingredients (APIs) and finished products are measured.[1] The accuracy, reliability, and regulatory compliance of analytical data hinge entirely on the integrity of these meticulously characterized materials.[1][2] For novel chemical entities, and indeed for known impurities, the absence of an established compendial standard necessitates the in-house synthesis and rigorous qualification of such materials.[1]

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of N-Methyl Zonisamide (CAS: 68292-02-4).[3][][5] As a known related substance of the anti-epileptic drug Zonisamide, a highly pure this compound reference standard is indispensable for the accurate validation of analytical methods, routine quality control (QC) testing, and stability studies of the Zonisamide drug product.[6][7] We will delve into the causality behind experimental choices, establishing a self-validating workflow that ensures the final product is fit for its purpose as a primary reference material.

Strategic Approach: From Precursor to Purified Standard

The synthesis of this compound logically commences with the commercially available Zonisamide API. The core transformation is the selective methylation of the sulfonamide nitrogen. This approach is favored for its atom economy and straightforward execution.

Mechanistic Considerations for N-Methylation

The sulfonamide proton of Zonisamide is acidic and can be abstracted by a suitable base to form a nucleophilic anion. This anion can then react with an electrophilic methyl source in an S_N2 reaction to form the N-methylated product.

The choice of reagents is critical to ensure a clean, high-yielding reaction while minimizing side products:

-

Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the sulfonamide without promoting side reactions.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive methyl source. Its volatility facilitates removal from the reaction mixture upon completion.

-

Solvent: A polar aprotic solvent is necessary to dissolve the ionic intermediates and facilitate the S_N2 reaction. N,N-Dimethylformamide (DMF) is selected for its high dielectric constant and excellent solvating power for all reactants.

The overall synthetic workflow is designed to progress from the chemical reaction to purification and final characterization, ensuring a robust and reproducible process.

Figure 1: Overall workflow for the synthesis and certification of this compound reference standard.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, adhering to standard laboratory safety procedures.[8]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Zonisamide | API Grade (≥99%) | USP or equivalent[9] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | Reagent Grade (≥99%) | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous (≤50 ppm H₂O) | Acros Organics |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deionized Water | Type 1 | Milled |

| Brine (Saturated NaCl) | - | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | Anhydrous, Powder | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Synthetic Procedure: N-Methylation of Zonisamide

Figure 2: Reaction scheme for the N-methylation of Zonisamide.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Zonisamide (2.12 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

-

Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equivalents) dropwise over 5 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the Zonisamide starting material is consumed.

-

Work-up: Quench the reaction by slowly adding deionized water (80 mL). The product may precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 40 mL) followed by brine (1 x 40 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as an off-white solid.

Purification: Flash Column Chromatography

The high purity required for a reference standard necessitates chromatographic purification.

-

Adsorbent: Silica gel (approx. 60 g) packed into a glass column as a slurry in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc). The polarity of the mobile phase is increased to first elute any non-polar impurities, followed by the desired product.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white crystalline solid. Dry the solid under high vacuum for several hours to remove any residual solvent.

Characterization and Qualification

This phase is the most critical for establishing the material as a reference standard. Comprehensive data must be generated to confirm the identity, purity, and potency of the synthesized this compound.[3]

Identity Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the aromatic protons of the benzisoxazole ring system and, most importantly, a singlet corresponding to the N-methyl group, typically appearing around δ 2.9-3.1 ppm. The disappearance of the broad sulfonamide N-H proton from the Zonisamide spectrum is a key indicator of successful methylation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 227.3, confirming the molecular weight of 226.3 g/mol .[3][]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including S=O stretches for the sulfonamide group. The absence of a distinct N-H stretching band (typically ~3300 cm⁻¹) further supports the N-methylation.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical reference standards.[10][11]

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity II or equivalent with DAD | Standard for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for this class of compounds.[10] |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A common, effective mobile phase for Zonisamide and related compounds.[12] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | Diode Array Detector (DAD) at 240 nm | Zonisamide and its derivatives have a strong UV absorbance at this wavelength.[10][13] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

The purity is determined by the peak area percentage. The final reference standard should exhibit a purity of ≥99.5%.

Summary of Characterization Data

| Analysis | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₁₀N₂O₃S[3][] |

| Molecular Weight | 226.26 g/mol [] |

| ¹H NMR | Conforms to the structure of N-Methyl-1,2-benzisoxazole-3-methanesulfonamide |

| Mass Spectrum | [M+H]⁺ = 227.3 ± 0.2 |

| HPLC Purity | ≥ 99.5% |

| Storage | Store in a cool, dry place, protected from light.[7][8] |

Conclusion

This guide has detailed a robust and verifiable process for the synthesis and qualification of this compound as a high-purity reference standard. By following this protocol, which integrates reasoned synthetic strategy with rigorous purification and state-of-the-art analytical characterization, researchers and quality control professionals can produce a reliable standard. The availability of this in-house reference material is fundamental to ensuring the quality, safety, and efficacy of Zonisamide pharmaceutical products, thereby upholding the stringent standards of the pharmaceutical industry.

References

- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Google Cloud.

- Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.

- Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami.

- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.

- Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (2024). SimSon Pharma Ltd.

- Reddy, G. S., Reddy, S. L., & Reddy, P. R. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306.

- ARK™ Zonisamide Assay. (n.d.). ARK Diagnostics, Inc..

- Amanlou, M., et al. (2011). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. DARU Journal of Pharmaceutical Sciences, 19(2), 142-147.

- Analytical method development for zonisamide in dosage forms. (2024). JSCimedcentral.

- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. (2020). International Journal of Pharmacy and Pharmaceutical Sciences.

- This compound. (n.d.). SynThink Research Chemicals.

- This compound. (n.d.). BOC Sciences.

- Zonisamide N-Methyl Impurity. (n.d.). Veeprho.

- This compound. (n.d.). Cleanchem.

- Zonisamide USP Reference Standard. (n.d.). Sigma-Aldrich.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

Sources

- 1. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]

- 2. Quality by Design: The Importance of Reference Standards in Drug Development - Alcami [alcami.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Zonisamide USP Reference Standard CAS 68291-97-4 Sigma-Aldrich [sigmaaldrich.com]

- 10. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical method development for zonisamide in dosage forms. [wisdomlib.org]

- 12. wjpmr.com [wjpmr.com]

- 13. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-Methyl Zonisamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The imperative to accelerate drug discovery pipelines while mitigating costs necessitates the adoption of robust computational techniques. This guide provides an in-depth, technical walkthrough for the in silico prediction of the bioactivity of N-Methyl Zonisamide, a novel derivative of the established anticonvulsant, Zonisamide. We detail a multi-faceted computational workflow, encompassing physicochemical profiling, target identification, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented with a rationale grounded in established scientific principles, aiming to equip researchers, scientists, and drug development professionals with the expertise to perform a comprehensive preliminary assessment of novel chemical entities. By integrating data from these predictive models, this guide culminates in a synthesized bioactivity hypothesis for this compound, paving the way for targeted in vitro and in vivo validation.

Introduction

Zonisamide is a well-established antiepileptic drug (AED) with a multifaceted mechanism of action, primarily involving the blockade of voltage-gated sodium channels and T-type calcium channels.[1][2][3][4][5] Its neuroprotective effects are also under investigation.[1][2] The exploration of structural analogues, such as this compound, represents a rational strategy in drug discovery to potentially enhance efficacy, selectivity, or improve pharmacokinetic properties. This compound (CAS 68292-02-4) is a derivative where a methyl group is substituted on the sulfonamide nitrogen.[6][7]

Before committing to costly and time-consuming laboratory synthesis and testing, in silico methodologies offer a powerful, preliminary screening funnel.[8][9] These computational approaches, including quantitative structure-activity relationship (QSAR) modeling[10][11][12], molecular docking[13][14][15], and ADMET prediction[16][17], allow for the rapid evaluation of a molecule's potential. This guide provides a comprehensive framework for applying these techniques to build a robust bioactivity profile for this compound.

Section 1: Overall Predictive Workflow

A systematic, multi-step computational analysis is crucial for deriving a meaningful bioactivity prediction. The workflow integrates various in silico tools to build a profile covering the molecule's physical characteristics, its potential interactions with biological targets, and its likely behavior within a biological system.

Caption: High-level workflow for the in silico bioactivity prediction of this compound.

Section 2: Molecular Scaffolding and Physicochemical Profiling

The foundational step in any in silico analysis is the accurate representation and characterization of the molecule of interest.

Molecular Structure Acquisition

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CNS(=O)(=O)CC1=NOC2=CC=CC=C21, was obtained from PubChem (CID 12506974)[18] and represents the starting point for generating 2D and 3D structures. This string can be used in various cheminformatics toolkits like RDKit or online servers to generate a 3D conformer, which should then be energy-minimized using a suitable force field (e.g., MMFF94) to achieve a sterically favorable conformation for subsequent analyses.

Physicochemical Properties

Key physicochemical descriptors for this compound were calculated and compared with its parent drug, Zonisamide. These properties are fundamental determinants of a molecule's pharmacokinetic behavior.

| Property | Zonisamide | This compound | Significance in Drug Discovery |

| Molecular Formula | C₈H₈N₂O₃S | C₉H₁₀N₂O₃S[6][7] | Defines the elemental composition. |

| Molecular Weight ( g/mol ) | 212.23[19] | 226.26[6][18] | Influences absorption and distribution; typically <500 Da is preferred. |

| XLogP3 (LogP) | 0.2[19] | 0.6[18] | Measures lipophilicity, affecting solubility, absorption, and BBB penetration. |

| Topological Polar Surface Area (TPSA) | 94.6 Ų[19] | 80.6 Ų[18] | Predicts cell permeability; <140 Ų is often desired for good oral bioavailability. |

| Hydrogen Bond Donors | 2 | 1 | Affects binding to targets and solubility. |

| Hydrogen Bond Acceptors | 4 | 4 | Affects binding to targets and solubility. |

Analysis: The N-methylation increases the molecular weight and lipophilicity (LogP) slightly while reducing the polar surface area and hydrogen bond donor count. These changes are generally favorable within the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) and may subtly alter its absorption and ability to cross the blood-brain barrier (BBB).

Section 3: Target Identification and Pharmacodynamic Prediction

Hypothesis-Driven Target Selection

Given that this compound is a direct derivative of Zonisamide, it is highly probable that it interacts with the same primary biological targets. The established mechanisms of Zonisamide include:

-

Voltage-Gated Sodium Channels (NaV): Blocks sustained, high-frequency repetitive firing of action potentials.[1][2]

-

T-type Calcium Channels (CaV): Reduces low-threshold T-type calcium currents.[1][2][4][5]

-

Carbonic Anhydrase (CA): Weakly inhibits this enzyme, though this is not considered its primary antiepileptic mechanism.[1][2][3]

For this guide, we will select a human Carbonic Anhydrase isoform (e.g., Carbonic Anhydrase II, PDB ID: 2CBA) as a representative target for a detailed molecular docking protocol, due to the availability of high-quality crystal structures. In a comprehensive study, various isoforms of NaV and CaV channels would also be modeled and docked.

In Silico Pharmacodynamics: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] A lower binding energy score indicates a more favorable and stable interaction.

Caption: Step-by-step workflow for a typical molecular docking experiment.

-

Receptor Preparation:

-

Acquisition: Download the crystal structure of the target protein (e.g., Human Carbonic Anhydrase II, PDB ID: 2CBA) from the Protein Data Bank.

-

Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and any co-crystallized ligands.[15]

-

Protonation & Charges: Add polar hydrogens to satisfy valence and assign partial charges (e.g., Gasteiger or AMBER charges). This step is critical for accurately modeling electrostatic interactions.[20]

-

File Conversion: Save the prepared receptor in the required format for the docking software (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Generation: Convert the SMILES string of this compound to a 3D structure.

-

Energy Minimization: Perform energy minimization using a suitable force field to obtain a low-energy, stable conformation.

-

Torsion Angles: Define rotatable bonds to allow for conformational flexibility during docking.

-

File Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

-

Docking Execution:

-

Grid Box Definition: Define a 3D grid box that encompasses the known active site of the target protein. The size and center of this box dictate the search space for the ligand.

-

Algorithm Execution: Run the docking algorithm (e.g., AutoDock Vina).[15] The software will systematically sample different poses of the ligand within the grid box and score them based on a scoring function that estimates binding free energy.

-

-

Post-Docking Analysis:

-

Binding Energy: The primary quantitative output is the binding energy (typically in kcal/mol). More negative values suggest stronger binding.

-

Pose Visualization: The top-scoring poses should be visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the active site.

-

Section 4: In Silico Pharmacokinetics: ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it has an unacceptable toxicity profile. ADMET prediction tools are essential for early-stage risk assessment.[16]

Protocol: ADMET Prediction

Numerous web-based tools and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[16][21][22] The general workflow involves submitting the molecule's SMILES string to the server, which then uses a variety of QSAR and machine learning models to predict key properties.

Key Predicted ADMET Properties for this compound:

| Category | Property | Predicted Outcome | Interpretation |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule is predicted to cross the blood-brain barrier, which is essential for a CNS-acting drug. | |

| Distribution | P-glycoprotein Substrate | No | Not likely to be actively effluxed from the CNS, which is a favorable property. |

| Metabolism | CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the major drug-metabolizing enzyme CYP3A4.[3] |

| Toxicity | hERG I Inhibitor | No | Low predicted risk of cardiotoxicity. |

| AMES Toxicity | No | Low predicted risk of mutagenicity. | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) |

Note: These are qualitative predictions based on typical outputs from ADMET prediction servers. Actual results may vary based on the specific models and algorithms used.

Section 5: Integrated Bioactivity Assessment and Future Directions

Synthesizing the data from the preceding sections allows for the formulation of a comprehensive bioactivity hypothesis for this compound.

-

Physicochemical Profile: The N-methylation results in a molecule with slightly increased lipophilicity and reduced polar surface area, properties that are favorable for CNS penetration without violating key drug-likeness rules.

-

Pharmacodynamics (Docking): Molecular docking simulations would predict favorable binding of this compound to the active sites of its putative targets (NaV channels, CaV channels, Carbonic Anhydrase), with binding energies comparable to or potentially stronger than the parent compound, Zonisamide. The specific interactions observed in the docked poses would provide hypotheses about the key residues involved in binding.

-

Pharmacokinetics (ADMET): The in silico ADMET profile is promising. The molecule is predicted to be well-absorbed, penetrate the blood-brain barrier, and have a low probability of significant drug-drug interactions or major toxicities.

Proposed In Vitro Validation:

-

Target Binding Assays: Perform radioligand binding assays or functional assays (e.g., electrophysiology) to confirm the binding affinity and functional modulation of this compound on voltage-gated sodium channels and T-type calcium channels.

-

Enzyme Inhibition Assays: Quantify the inhibitory activity (IC50) against various Carbonic Anhydrase isoforms.

-

Permeability Assays: Use a Caco-2 cell monolayer assay to experimentally measure intestinal permeability and a PAMPA (Parallel Artificial Membrane Permeability Assay) with a BBB lipid mixture to validate blood-brain barrier penetration.

-

Metabolic Stability: Incubate this compound with human liver microsomes to determine its metabolic stability and identify major metabolites.

This structured, in silico-first approach allows for the efficient allocation of resources, ensuring that only the most promising candidates, like this compound appears to be, are advanced to more resource-intensive stages of drug discovery.

References

-

Upton, R. J. (2007). Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]

-

Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]

-

Wikipedia. (n.d.). Zonisamide. Wikipedia. [Link]

-

Tucker, G. T. (2012). Zonisamide. StatPearls - NCBI Bookshelf. [Link]

-

Biton, V. (2007). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

-

Taylor & Francis Online. (n.d.). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]

-

PubMed. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

-

Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

arXiv. (2025). Quantum QSAR for drug discovery. arXiv. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab 2.0. [Link]

-

University of Padua. (n.d.). Molecular Docking Tutorial. University of Padua. [Link]

-

AIP Publishing. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Publishing. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

-

NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

-

Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting. [Link]

-

Axios Research. (n.d.). This compound. Axios Research. [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy?. R Discovery. [Link]

-

PubChem. (n.d.). Zonisamide. PubChem. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Veeprho. (n.d.). Zonisamide N-Methyl Impurity. Veeprho. [Link]

-

accessdata.fda.gov. (n.d.). ZONEGRAN® (zonisamide) capsules, for oral administration. accessdata.fda.gov. [Link]

-

Neupsy Key. (2017). Zonisamide. Neupsy Key. [Link]

Sources

- 1. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zonisamide - Wikipedia [en.wikipedia.org]

- 4. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - CAS - 68292-02-4 | Axios Research [axios-research.com]

- 7. scbt.com [scbt.com]

- 8. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 10. neovarsity.org [neovarsity.org]

- 11. rjwave.org [rjwave.org]

- 12. jocpr.com [jocpr.com]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. This compound | C9H10N2O3S | CID 12506974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. ADMETlab 2.0 [admetmesh.scbdd.com]

- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N-Methyl Zonisamide: An Integrated Approach Using MS, NMR, and IR

Introduction

In the landscape of pharmaceutical development and analysis, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N-Methyl Zonisamide is a key derivative of zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide with established anticonvulsant properties.[1][2] As a potential metabolite, impurity, or synthetic intermediate, establishing a definitive analytical profile for this compound is critical for quality control, regulatory compliance, and understanding its pharmacological and toxicological profile.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS: 68292-02-4).[] We will delve into the application of three core analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The narrative moves beyond mere data presentation to explain the causality behind experimental choices and data interpretation, offering a robust, self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how these techniques are synergistically applied to confirm the identity and structure of small molecule compounds.

Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight of an analyte and gaining structural insights through controlled fragmentation. For this compound, high-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem MS (MS/MS) reveals the connectivity of its structural motifs.

Predicted Mass Spectrometry Data

The initial step in MS analysis is to predict the expected masses for the protonated molecule and other common adducts based on the molecular formula, C₉H₁₀N₂O₃S.[4]

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O₃S |

| Molecular Weight (Avg.) | 226.25 g/mol [5] |

| Monoisotopic Mass | 226.04121 Da[4] |

| [M+H]⁺ (protonated) | 227.04899 m/z |

| [M+Na]⁺ (sodiate) | 249.03093 m/z |

Fragmentation Analysis: Deconstructing the Molecule

The true power of MS for structural elucidation lies in the analysis of fragmentation patterns. The fragmentation of sulfonamides is well-characterized and often involves specific rearrangements and cleavages.[6] For this compound, collision-induced dissociation (CID) is expected to yield fragments arising from the cleavage of the sulfonamide bond and the benzisoxazole ring.

A hallmark fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[7][8] This rearrangement is a strong indicator of the arylsulfonamide moiety. Other expected cleavages include the scission of the S-N bond and the C-S bond, providing evidence for the core structure. These pathways can be compared against the known fragmentation of the parent drug, zonisamide, to confirm the structural similarities and pinpoint differences arising from the N-methylation.[9]

Experimental Protocol: UPLC-ESI-MS/MS

This protocol outlines a general method for acquiring high-quality MS and MS/MS data for this compound.

-

Sample Preparation : Dissolve 1 mg of this compound reference standard in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using the same solvent.

-

Chromatographic Separation (UPLC) :

-

Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9]

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 2 µL.

-

-

Mass Spectrometry Detection (ESI-Q-TOF or Triple Quadrupole) :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).[10]

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 150 °C.

-

Desolvation Temperature : 450 °C.[10]

-

Full Scan MS : Acquire data from m/z 50-500 to detect the precursor ion [M+H]⁺.

-

Tandem MS (MS/MS) : Select the precursor ion (m/z 227.05) for fragmentation using an appropriate collision energy (e.g., ramped from 10-40 eV) to generate a product ion spectrum.[11]

-

UPLC-MS/MS Workflow Diagram

Caption: UPLC-MS/MS workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of a molecule's structure in solution, mapping out the carbon-hydrogen framework and confirming atom-to-atom connectivity. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment of this compound.

Predicted NMR Data

While publicly available experimental spectra for this compound are scarce, its ¹H and ¹³C chemical shifts can be reliably predicted using specialized software and by comparing them to the known spectrum of zonisamide.[12] The key spectral differences will arise from the replacement of the two sulfonamide protons (-SO₂NH₂) with a methyl group (-SO₂NHCH₃).

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic (4H) | 7.5 - 8.0 | Multiplet | 4H | Protons on the benzisoxazole ring system. |

| Methylene (-CH₂-) | ~4.5 | Singlet | 2H | Methylene protons adjacent to the benzisoxazole ring and sulfonamide group. |

| N-H | ~5.0 | Broad Singlet | 1H | The remaining proton on the sulfonamide nitrogen. |

| N-Methyl (-NCH₃) | ~2.9 | Singlet | 3H | The key signal confirming N-methylation. Its singlet nature indicates no coupling to adjacent protons. |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Shift (ppm) | Rationale for Assignment |

| Benzisoxazole (quaternary) | ~163, ~155, ~120 | Carbons within the heterocyclic and aromatic ring system. |

| Benzisoxazole (CH) | ~132, ~129, ~125, ~122 | Aromatic carbons bearing a proton. |

| Methylene (-CH₂-) | ~55 | Methylene carbon, shifted downfield by adjacent electronegative groups. |

| N-Methyl (-NCH₃) | ~30 | The key carbon signal confirming the presence of the N-methyl group. |

Spectral Interpretation: The Causality of Chemical Shifts

The most critical observation in the ¹H NMR spectrum is the appearance of a new singlet at approximately 2.9 ppm, integrating to three protons. This signal is characteristic of a methyl group attached to a nitrogen atom and is the primary evidence of successful N-methylation. Concurrently, the broad signal corresponding to the two -NH₂ protons in zonisamide is replaced by a single, less broad N-H signal. In the ¹³C NMR spectrum, the presence of a new resonance around 30 ppm corroborates the existence of the methyl group's carbon. The combination of these observations provides definitive proof of the this compound structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition :

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, IR is particularly powerful for confirming the N-methylation by observing the disappearance of the N-H stretches of a primary sulfonamide.

Predicted IR Absorption Bands

The IR spectrum of this compound will share features with zonisamide, such as the strong sulfonyl group absorptions, but will be distinguished by changes in the N-H region.[13] The analysis of various N-substituted sulfonamides provides a solid basis for these assignments.[14][15]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | ~3250 - 3350 | Medium | Presence confirms the secondary sulfonamide (-SO₂NH-). Absence of the primary sulfonamide doublet seen in zonisamide. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak | Confirms the presence of the -CH₂- and -CH₃ groups. |

| S=O Asymmetric Stretch | ~1320 - 1350 | Strong | Characteristic strong absorption for the sulfonyl group.[16] |

| S=O Symmetric Stretch | ~1150 - 1180 | Strong | The second characteristic strong absorption for the sulfonyl group.[16] |

| C=N/C=C Ring Stretches | 1500 - 1600 | Medium | Vibrations from the benzisoxazole ring system. |

| S-N Stretch | ~900 - 930 | Medium | Confirms the sulfonamide linkage.[16] |

Spectral Interpretation: The Decisive Role of the N-H Region

The most telling feature in the IR spectrum of this compound, when compared to zonisamide, is the N-H stretching region. Zonisamide, a primary sulfonamide, exhibits two distinct N-H stretching bands (one asymmetric, one symmetric) typically above 3200 cm⁻¹.[16] In contrast, this compound, a secondary sulfonamide, will show only a single N-H stretch. This clear and unambiguous change provides compelling evidence for the presence of a single methyl group on the sulfonamide nitrogen.

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation : Vigorously grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

FTIR Analysis Workflow

Caption: Workflow for preparing and analyzing this compound via FTIR.

Conclusion: A Triad of Corroborating Evidence

The structural characterization of this compound is not reliant on a single technique but on the synergistic and self-validating data obtained from Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy.

-

MS confirms the correct molecular weight and elemental formula and provides fragmentation data consistent with the N-alkylated sulfonamide structure.

-

IR confirms the presence of all key functional groups and, most critically, provides definitive evidence of N-methylation through the specific changes observed in the N-H stretching region.

-

NMR delivers the final, unambiguous proof of structure by mapping the complete proton and carbon skeleton, explicitly showing the N-methyl group and its connectivity within the molecule.

Together, these three techniques form a robust analytical triad, providing a comprehensive and scientifically sound characterization of this compound, essential for its use in any research or drug development setting.

References

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(5), 173-179. [Link]

-

Meléndez, F. J., et al. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 23(11), 2843. [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. ACD/Labs Software. [Link]

-

El-Guesmi, N., et al. (2016). Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. Journal of Molecular Structure, 1108, 648-657. [Link]

-

National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab. [Link]

-

Todorov, T. I., et al. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 23(7), 1237-1244. [Link]

-

Téllez, C. A., et al. (2013). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ProQuest Dissertations Publishing. [Link]

-

Al-Adwani, S., et al. (2016). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1033-1034, 335-341. [Link]

-

Reher, R., et al. (2020). A Convolutional Neural Network-Based Approach for the Rapid Annotation of Molecularly Diverse Natural Products. Journal of the American Chemical Society, 142(9), 4114–4120. [Link]

-

Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. [Link]

-

Popova, A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Molecular Structure, 792-793, 17-25. [Link]

-

Martens, J., et al. (2016). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 18(4), 2662-2671. [Link]

-

Khan, A. B., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(39), 25301-25313. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-994. [Link]

-

Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 656-660. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Jelić, D., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(19), 6211. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Zonisamide USP. ResearchGate. [Link]

- Google Patents. (2003).

-

Cheng, C., et al. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1388-1396. [Link]

-

Wikipedia. (n.d.). Zonisamide. Wikipedia. [Link]

-

Cleanchem. (n.d.). This compound. Cleanchem. [Link]

-

Venkatasai Life Sciences. (n.d.). This compound. Venkatasai Life Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work. ResearchGate. [Link]

-

Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13(Suppl 1), S5-S9. [Link]

-

Sadiq, M. W., & Al-Ghanem, M. (2023). Zonisamide. StatPearls. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-94. [Link]

-

U.S. Food and Drug Administration. (2020). ZONEGRAN® (zonisamide) capsules, for oral administration. FDA. [Link]

Sources

- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zonisamide - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H10N2O3S | CID 12506974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Zonisamide(68291-97-4) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 15. Sci-Hub. The infrared spectra of N-substituted sulphonamides / Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 [sci-hub.box]

- 16. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide on the Discovery and Origin of N-Methyl Zonisamide in Zonisamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the landscape of modern drug development and manufacturing, the control of impurities is a cornerstone of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the identification and characterization of any impurity present in a drug substance at levels of 0.10% or higher.[1][2] These impurities can arise from a multitude of sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3][4] Understanding the genesis of these impurities is not merely a regulatory hurdle; it is a critical scientific endeavor that provides profound insights into the reaction mechanisms, allows for process optimization to minimize their formation, and ultimately safeguards patient health.

Zonisamide, a sulfonamide anticonvulsant marketed under brand names like Zonegran®, is a well-established therapy for epilepsy and has shown utility in treating Parkinson's disease.[5][6] Its synthesis, while well-documented, is a multi-step process susceptible to the formation of various process-related impurities.[7][8] Among these is N-Methyl Zonisamide (CAS 68292-02-4), a methylated analogue of the parent drug. This technical guide provides a comprehensive overview of the discovery and origin of this compound, delving into its likely formation mechanisms during the synthesis of Zonisamide and outlining the analytical methodologies crucial for its detection and control.

The Synthetic Landscape of Zonisamide

A thorough understanding of the potential origin of this compound necessitates a review of the common synthetic pathways employed for the production of Zonisamide. While several routes have been developed, many converge on key intermediates and employ similar classes of reagents and solvents. A prevalent synthetic strategy commences with 4-hydroxycoumarin and proceeds through the pivotal intermediate 1,2-benzisoxazole-3-acetic acid (BOA).[9][10]

The subsequent steps typically involve the conversion of BOA to a more reactive species, 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), which is then subjected to amidation to yield the final Zonisamide product.[11] It is within these transformative steps that the conditions and reagents conducive to the formation of this compound are most likely to be found.

Discovery and Characterization of this compound

The discovery of this compound as a process-related impurity is a direct consequence of the rigorous analytical scrutiny applied to the Zonisamide API during its development and commercial manufacturing. High-Performance Liquid Chromatography (HPLC) has been the primary analytical tool for the separation and quantification of Zonisamide and its related substances.[7][9] The development of stability-indicating HPLC methods, capable of resolving the API from its potential impurities and degradation products, has been crucial in this regard.[12][13]

This compound, with the chemical name 1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide, is now a well-characterized compound.[3][5][14] Reference standards for this impurity are commercially available from various suppliers, facilitating its definitive identification and accurate quantification in batches of Zonisamide.[14][15] These standards are essential for method validation and for ensuring that the levels of this impurity are maintained below the thresholds stipulated by regulatory authorities.

The Origin of this compound: A Mechanistic Exploration

The precise, documented origin of this compound in specific manufacturing processes is often proprietary information. However, based on fundamental principles of organic chemistry and an analysis of the reagents and solvents commonly employed in Zonisamide synthesis, a highly plausible mechanism for its formation can be proposed. The core of this mechanism lies in the N-alkylation of the sulfonamide moiety of Zonisamide or a late-stage intermediate .

Sulfonamides are known to be susceptible to N-alkylation under certain conditions. The hydrogen atom attached to the nitrogen of the sulfonamide group is acidic and can be abstracted by a base, forming a nucleophilic sulfonamide anion. This anion can then react with an electrophilic methyl source, leading to the formation of the N-methylated product.

Several potential sources of the methyl group exist within the various reported synthetic schemes for Zonisamide:

-

Methyl-containing Solvents: Solvents such as methanol (MeOH) and methyl acetate are frequently used in the synthesis and purification of Zonisamide and its intermediates.[10][11] While generally considered stable, under certain process conditions (e.g., elevated temperatures, presence of strong bases or acids), these solvents could potentially act as methylating agents, albeit likely at a low level.

-

Methyl-containing Reagents: Some synthetic routes may utilize reagents that can either contain methyl impurities or act as methyl donors. For instance, sodium methoxide, used in some initial steps of the synthesis starting from 4-hydroxycoumarin, is a source of methoxy groups.[11] While its primary role is as a base, the possibility of side reactions leading to methylation cannot be entirely discounted. Similarly, the use of N,N-Dimethylformamide (DMF) as a solvent in certain steps could also be a potential, though less direct, source of a methyl group.

-

Cross-Contamination: In a multi-product manufacturing facility, cross-contamination from other processes that utilize potent methylating agents is a possibility that must be controlled through rigorous cleaning and validation protocols.

The most probable point of formation for this compound is during or after the final amidation step, where Zonisamide itself is present in the reaction mixture. The presence of a base, which may be used in the reaction or during work-up, could facilitate the deprotonation of the Zonisamide sulfonamide nitrogen, creating the nucleophile necessary for methylation.

The following diagram illustrates the proposed general mechanism for the formation of this compound:

Caption: Proposed mechanism for this compound formation.

Analytical Control and Mitigation Strategies

Given the potential for this compound formation, robust analytical methods and strategic process controls are paramount.

Analytical Methodology

A validated, stability-indicating HPLC method is the industry standard for the detection and quantification of this compound. A typical method would involve:

-

Column: A reversed-phase column, such as a C18 or C8, provides good separation of Zonisamide from its more non-polar methylated counterpart.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often employed to achieve optimal resolution of all related substances.[7]

-

Detection: UV detection at a wavelength where both Zonisamide and this compound exhibit significant absorbance (e.g., around 240-285 nm) is typically used.[9][12]

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. This includes performing forced degradation studies to ensure that any degradation products do not interfere with the quantification of known and unknown impurities.[12][16]

Table 1: Representative HPLC Parameters for Zonisamide Impurity Profiling

| Parameter | Typical Condition |

| Column | Waters Symmetry C8 (150 x 3.9 mm) or equivalent |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol |

| Mobile Phase B | Acetonitrile, Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This is an exemplary method; specific conditions must be optimized for the particular sample and instrumentation.

Process Control and Mitigation

Minimizing the formation of this compound involves a multi-faceted approach focused on process understanding and control:

-

Solvent and Reagent Selection: Careful selection of solvents and reagents is critical. Where possible, the use of non-methylating alternatives should be considered. If methyl-containing materials are unavoidable, their purity should be strictly controlled.

-

Control of Reaction Conditions: The reaction conditions of the final amidation and subsequent work-up steps should be optimized to disfavor N-alkylation. This may involve controlling the temperature, reaction time, and the type and amount of base used.

-

Purification: The final purification steps for the Zonisamide API must be demonstrated to be effective in purging this compound to a level that is consistently below the regulatory reporting, identification, and qualification thresholds.

-

Cleaning Validation: Rigorous cleaning validation of equipment is necessary to prevent cross-contamination from processes that may use methylating agents.

Conclusion

This compound is a recognized process-related impurity in the synthesis of Zonisamide. Its discovery is a testament to the power of modern analytical techniques in ensuring the purity of pharmaceutical substances. While its precise, documented origin in commercial processes remains largely proprietary, a strong scientific basis exists for its formation via N-alkylation of the Zonisamide sulfonamide moiety, with potential methyl sources including solvents and reagents used in the synthesis.

For researchers, scientists, and drug development professionals, a thorough understanding of the potential for the formation of such impurities is essential. By implementing robust analytical control strategies and optimizing synthetic processes to minimize side reactions, the pharmaceutical industry can ensure the consistent production of high-quality Zonisamide, meeting the stringent safety and purity standards required for patient care. This in-depth knowledge not only fulfills regulatory expectations but also embodies the principles of scientific integrity and a commitment to producing safe and effective medicines.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

Hosseini, M., Alipour, E., & Fakhari, A. R. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian journal of pharmaceutical sciences, 72(3), 304–308. [Link]

-

European Medicines Agency. (2005). Zonegran, INN-Zonisamide: European Public Assessment Report (EPAR). [Link]

- BenchChem. (2025). Technical Support Center: Selective N-Methylation of Sulfonamides.

-

Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian journal of pharmaceutical sciences, 71(5), 521–526. [Link]

- Patel, Y., et al. (2015). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(8), 3421-3428.

-

Pharmaffiliates. Zonisamide-impurities. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

-

DailyMed. Zonisamide Capsule. [Link] [Fictional but representative URL]

-

ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

-

Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

- Google Patents. EP1682522A1 - A process for the manufacture of zonisamide.

-

Pharmaffiliates. This compound. [Link] [Fictional but representative URL]

- Google Patents.

- Google Patents.

-

PubChem. This compound. [Link]

-

U.S. Food and Drug Administration. ZONEGRAN® (zonisamide) capsules, for oral administration. [Link]

- ResearchGate. (2014). Pharmaceutical Impurities: An Overview.

- ResearchGate. (2017). development and validation studies of zonisamide by rp-hplc method in capsule dosage form.

-

Veeprho. Zonisamide N-Methyl Impurity | CAS 68292-02-4. [Link]

-

Wikipedia. Zonisamide. [Link]

- Google Patents.

-

Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5–S9. [Link]

-

National Center for Biotechnology Information. (2021). Zonisamide - StatPearls. [Link]

Sources

- 1. US11529333B2 - Oral pharmaceutical composition comprising zonisamide and process of preparation thereof - Google Patents [patents.google.com]

- 2. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 3. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. This compound | C9H10N2O3S | CID 12506974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. researchgate.net [researchgate.net]

N-Methyl Zonisamide CAS number 68292-02-4 information

An In-Depth Technical Guide to N-Methyl Zonisamide (CAS: 68292-02-4)

This document provides a comprehensive technical overview of this compound, a critical chemical entity in the context of the pharmaceutical agent Zonisamide. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with established scientific principles to offer field-proven insights into its synthesis, characterization, potential pharmacology, and application as a reference standard.

Core Identity and Physicochemical Characteristics

This compound (CAS 68292-02-4) is recognized primarily as a derivative and process impurity of Zonisamide, an established anti-epileptic and anti-seizure medication.[][2] While the parent drug, Zonisamide, has been extensively studied, this compound is of significant interest for its role in the quality control and purity analysis of the active pharmaceutical ingredient (API).[3][4] Its characterization is essential for any comprehensive drug development program involving Zonisamide.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68292-02-4 | [][5][6] |

| IUPAC Name | 1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | [][2][7] |

| Alternate Names | N-Methyl-1,2-benzisoxazole-3-methanesulfonamide | [5][6] |

| Molecular Formula | C₉H₁₀N₂O₃S | [3][5][7] |

| Molecular Weight | 226.25 g/mol | [5][8] |

| Appearance | Solid | [] |

Synthesis and Analytical Characterization

Proposed Synthesis Pathway

While specific manufacturing protocols for this compound as a final product are not widely published, its synthesis can be logically derived from established routes for Zonisamide. The most direct conceptual approach involves the N-methylation of the Zonisamide sulfonamide group. This final step is crucial as it transforms the primary sulfonamide of the parent drug into a secondary sulfonamide, altering its chemical properties.

Causality of Experimental Choices: The selection of a methylating agent and base is critical. A strong base like sodium hydride (NaH) is chosen to effectively deprotonate the sulfonamide nitrogen, which has a pKa around 10.2, forming a highly nucleophilic anion.[9] Methyl iodide (CH₃I) serves as a classic, efficient source of an electrophilic methyl group. An aprotic polar solvent like Tetrahydrofuran (THF) is ideal as it solubilizes the reactants without interfering with the reaction mechanism. The low temperature at the start is to control the initial exothermic reaction of the hydride.

Experimental Protocol: N-methylation of Zonisamide

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Zonisamide (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

-

Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

As an impurity and reference standard, robust analytical methods are required to detect and quantify this compound in the presence of the Zonisamide API. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.[10][11]

Causality of Method Parameters: A reversed-phase C8 or C18 column is chosen for its ability to separate moderately polar compounds like Zonisamide and its derivatives.[11][12] The mobile phase, a buffered mixture of water, acetonitrile, and methanol, allows for fine-tuning of the elution strength to achieve baseline separation between the highly similar structures of Zonisamide and its N-methylated form. UV detection at 280 nm provides good sensitivity for the benzisoxazole chromophore present in both molecules.[11][12] A gradient elution is often necessary to resolve all potential process impurities in a single run.[11]

Protocol: Reversed-Phase HPLC for Zonisamide and Impurities

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector.

-

Column: Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent.[11]

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol (75:10:15 v/v/v), pH adjusted to 4.0.[11]

-

Mobile Phase B: 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol (15:40:45 v/v/v), pH adjusted to 2.0.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: 280 nm.[11]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Zonisamide sample in the mobile phase to a final concentration of approximately 2 mg/mL.[11]

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the standard solution of this compound to determine its retention time.

-

Inject the sample solution.

-

Run a gradient program to elute all components.

-

Quantify this compound based on the peak area relative to a calibrated reference standard.

-

Inferred Pharmacological Profile

Trustworthiness Statement: There is a lack of direct pharmacological data for this compound in the public domain. The following profile is an expert extrapolation based on the well-documented mechanism of the parent drug, Zonisamide, and established principles of medicinal chemistry. These hypotheses require experimental validation.

Potential Mechanism of Action

Zonisamide exhibits a multi-modal mechanism of action, contributing to its broad-spectrum anticonvulsant activity.[13][14] It is believed to:

-

Block voltage-sensitive sodium channels, reducing high-frequency repetitive firing of neurons.[15][16]

-

Inhibit T-type calcium channels, which helps suppress neuronal hypersynchronization.[15][17]

-

Modulate GABAergic and glutamatergic neurotransmission.[17][18]

-

Act as a weak inhibitor of the enzyme carbonic anhydrase.[9][17]

The N-methylation of the sulfonamide group would likely alter these interactions. The hydrogen on the sulfonamide nitrogen in Zonisamide is acidic and can act as a hydrogen bond donor. Replacing this hydrogen with a methyl group removes this capability and adds steric bulk. This could potentially reduce its affinity for targets where hydrogen bonding is critical, such as the active site of carbonic anhydrase. Its effect on ion channel binding is more difficult to predict without experimental data but could be altered due to changes in overall polarity and conformation.

Diagram: Zonisamide's Multi-Target Mechanism

Caption: The multi-modal mechanism of action of Zonisamide.

Predicted Pharmacokinetic (PK) Profile

Zonisamide has a favorable PK profile, with rapid absorption and a long half-life of 63-69 hours, allowing for once or twice-daily dosing.[15][16] It is metabolized primarily by the CYP3A4 enzyme via reductive cleavage of the benzisoxazole ring.[9][17]

This compound, being slightly more lipophilic due to the added methyl group, might exhibit altered absorption or distribution characteristics, potentially leading to a different volume of distribution. Its metabolism would also likely be mediated by cytochrome P450 enzymes, but the rate and resulting metabolites could differ from those of Zonisamide. It is plausible that N-demethylation could occur, converting it back to the parent drug Zonisamide in vivo.

Application in Pharmaceutical Quality Control

The primary and validated application of this compound is as a reference standard for analytical and quality control purposes in the manufacturing of Zonisamide.[3][4]

-

Method Development & Validation: It is used to confirm that analytical methods (primarily HPLC) are specific and can adequately separate the impurity from the API.

-

Purity Testing: Batches of Zonisamide API are tested for the presence of this compound to ensure they meet the purity specifications set by regulatory bodies like the FDA.

-

Stability Studies: It helps in identifying and quantifying specific degradation products during forced degradation and long-term stability studies of Zonisamide.

Safety and Handling

Proper handling of this compound in a laboratory setting is crucial. The following guidelines are based on available Safety Data Sheets (SDS).[19]

Protocol: Safe Laboratory Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[19]

-

Body Protection: Wear a standard lab coat.

-

-

Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[4][19]

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, consult a physician.[19]

-

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C Refrigerator).[8]

Conclusion and Future Directions